(+)-(2S,6Z,9S,10E)-9-{[tert-Butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)-undeca-6,10-dien-1-ol
Overview
Description
The compound (2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol is a complex organic molecule characterized by its unique structural features. It contains a tert-butyl(dimethyl)silyl group, which is often used as a protecting group in organic synthesis, and a thiazole ring, which is a common heterocyclic compound found in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol typically involves multiple steps, including the protection of hydroxyl groups, formation of double bonds, and introduction of the thiazole ring. Common reagents used in these reactions include tert-butyl(dimethyl)silyl chloride for silylation, and various catalysts and solvents to facilitate the formation of double bonds and the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
The compound (2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The tert-butyl(dimethyl)silyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bonds would result in a fully saturated hydrocarbon .
Scientific Research Applications
Chemistry
In chemistry, (2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis .
Biology and Medicine
In biology and medicine, this compound may be used in the development of pharmaceuticals due to the presence of the thiazole ring, which is known for its biological activity. It can be used as a precursor for the synthesis of drugs targeting specific enzymes or receptors .
Industry
In industry, (2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of (2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The tert-butyl(dimethyl)silyl group can protect reactive sites, allowing for selective reactions to occur.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-2-methyl-1,3-butanediol
- (2R,3R)-3-[(1R)-1-{[Tert-butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl acetate
Uniqueness
The uniqueness of (2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol lies in its combination of a silyl-protected hydroxyl group and a biologically active thiazole ring. This combination allows for versatile applications in both synthetic chemistry and biological research.
Properties
IUPAC Name |
(2S,6Z,9S,10E)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO2SSi/c1-18(11-10-12-19(2)16-26)13-14-23(27-29(8,9)24(5,6)7)20(3)15-22-17-28-21(4)25-22/h13,15,17,19,23,26H,10-12,14,16H2,1-9H3/b18-13-,20-15+/t19-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWRBNMJYGSFLD-UKJGBRIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)CO)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CCC[C@H](C)CO)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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